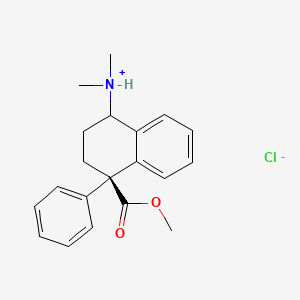
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: is a complex organic compound with a unique structure that includes a naphthalene ring system
Preparation Methods
The synthesis of trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The carbomethoxy and dimethylamino groups are introduced through subsequent reactions, such as esterification and amination.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-β-carboline derivatives: These compounds share a similar tetrahydronaphthalene structure but differ in their functional groups and biological activity.
Naphthalene derivatives: Compounds like 1,2,3,4-tetrahydro-2-phenylnaphthalene have similar ring systems but different substituents, leading to different chemical and biological properties.
The uniqueness of This compound
Properties
CAS No. |
63979-19-1 |
|---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
[(4R)-4-methoxycarbonyl-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-21(2)18-13-14-20(19(22)23-3,15-9-5-4-6-10-15)17-12-8-7-11-16(17)18;/h4-12,18H,13-14H2,1-3H3;1H/t18?,20-;/m1./s1 |
InChI Key |
MGJBHISEQPOUJP-MLVYHOMMSA-N |
Isomeric SMILES |
C[NH+](C)C1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)OC.[Cl-] |
Canonical SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















